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Compound of Interest

Compound Name: 3-Amino-2-hydroxypropanamide

Cat. No.: B13316589

Get Quote

Executive Summary & Strategic Value
3-Amino-2-hydroxypropanamide (Isoserine amide) represents a critical scaffold in modern

medicinal chemistry, functioning as a "privileged structure" for metalloprotease inhibition and

peptidomimetic design. Unlike its

-amino acid counterparts, this

-amino,

-hydroxy motif offers unique electronic and steric properties that resist proteolytic cleavage
while maintaining potent hydrogen-bonding capabilities.

Its primary utility lies in two domains:

MetAP2 Inhibition: It serves as the zinc-binding warhead in inhibitors of Methionine

Aminopeptidase-2 (MetAP2), a target for anti-angiogenic and anti-obesity therapeutics.

Chiral Pool Expansion: As a derivative of isoserine, it provides a gateway to enantiopure 1,2-

amino alcohols and oxazolidinones via stereocontrolled reduction and cyclization.
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Structural Properties & Stereochemistry
The molecule contains two functional handles (amine, amide) and one stereocenter at the C2

position. The biological activity of its derivatives is strictly governed by this stereochemistry.

Feature Specification Relevance

IUPAC Name
3-Amino-2-

hydroxypropanamide
Core scaffold

Chiral Center
C2 (

-carbon)

Determines binding affinity

(e.g., MetAP2 prefers specific

stereoisomers).

H-Bond Donors 3 (Amine, Hydroxyl, Amide)

Critical for solvent-mediated

interactions in enzyme

pockets.

pKa (Amine) ~9.2

Protonated at physiological

pH; mimics N-terminal

methionine.

Biocatalytic Production: The "Green" Route
For high-value pharmaceutical intermediates, enantiopurity is non-negotiable. Biocatalytic

Dynamic Kinetic Resolution (DKR) is the superior method over classical resolution because it

theoretically allows 100% yield of a single enantiomer by racemizing the unreacted substrate.

Mechanism of Action
The process couples a stereoselective hydrolase (which converts one enantiomer of the amide

to the acid) with a racemase (which interconverts the L- and D-amides).

Experimental Protocol: DKR of 3-Amino-2-
hydroxypropanamide
Objective: Isolate enantiopure (S)-Isoserine (acid) or retain the (R)-Amide depending on

enzyme selection.
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Reagents:

Substrate: Racemic 3-amino-2-hydroxypropanamide (100 mM)

Enzyme 1: D-aminopeptidase (DAP) from Ochrobactrum anthropi (Selectively hydrolyzes D-

amide).

Enzyme 2:

-Amino-

-caprolactam (ACL) racemase (Racemizes the amide).[1]

Buffer: 50 mM Potassium Phosphate (pH 7.5).

Cofactor: PLP (Pyridoxal-5'-phosphate), 20

M (Essential for racemase activity).

Workflow:

Preparation: Dissolve racemic amide in phosphate buffer containing PLP.

Initiation: Add DAP (5 U/mL) and ACL Racemase (10 U/mL).

Incubation: Shake at 30°C for 12–24 hours.

Monitoring: Analyze aliquots via chiral HPLC (e.g., Crownpak CR(+) column) to track the

disappearance of D-amide and accumulation of D-acid.

Workup: The remaining unreacted amide will be the (L)-isomer if the enzyme is D-selective

and racemase is omitted. In a full DKR, the product is 100% D-acid. To isolate the chiral

amide building block, omit the racemase and perform a classic kinetic resolution.

Data Summary: Kinetic Resolution Efficiency
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Enzyme
System

Substrate Product Yield (%) ee (%)

DAP (only) Rac-Amide
(R)-Acid + (S)-

Amide
48% (Amide) >99%

CAL-B (Lipase) Rac-Ester (S)-Amide 45% 97%

DAP + ACL

Racemase
Rac-Amide (R)-Acid >95% >98%

Chemical Synthesis: Scalable Access
When biocatalysis is unavailable, chemical synthesis from the Chiral Pool (L-Asparagine or L-

Serine) is the standard.

Protocol: Hofmann Rearrangement of L-Asparagine
This route converts L-Asparagine directly to (S)-3-amino-2-hydroxypropanoic acid (Isoserine),

which is then amidated.

Step 1: Diazotization (Retention of Configuration)

Reagents: L-Asparagine, NaNO₂, Acetate buffer (pH 4.5).

Procedure: Treat L-Asparagine with NaNO₂ at 0°C. The

-amino group is converted to a hydroxyl group with retention of configuration due to
neighboring group participation by the carboxylate.

Intermediate: (S)-Malic acid monoamide (Isoserine precursor).

Step 2: Hofmann Rearrangement

Reagents: Sodium Hypochlorite (NaOCl), NaOH.

Mechanism: The primary amide of the side chain is converted to an amine.

Result: (S)-Isoserine.[2][3][4]
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Step 3: Methyl Ester Formation & Ammonolysis

Reagents: MeOH, SOCl₂; then NH₃/MeOH.

Procedure: Reflux (S)-Isoserine in methanolic HCl to form the methyl ester. Treat the ester

with 7N NH₃ in methanol at RT for 18h.

Yield: ~75% overall.[5]

Applications in Drug Discovery[7]
A. MetAP2 Inhibitors (Oncology & Obesity)
Methionine Aminopeptidase-2 (MetAP2) is a metalloenzyme containing a di-cobalt or di-

manganese active site. 3-Amino-2-hydroxypropanamide derivatives act as transition-state

mimetics.

Mechanism: The

-hydroxyl and amide carbonyl oxygen chelate the bimetallic center.

Example: The scaffold is structurally homologous to the side chain of Bestatin (Ubenimex), a

broad-spectrum aminopeptidase inhibitor.

SAR Insight: The (2R, 3S) configuration is often critical for optimal metal coordination

geometry in related bestatin-derived inhibitors.

B. Peptidomimetics
Incorporation of 3-amino-2-hydroxypropanamide into peptide backbones introduces a non-

cleavable bond that mimics the tetrahedral transition state of peptide hydrolysis. This is used to

create protease-resistant analogs of bioactive peptides.

Visualization of Pathways
DOT Diagram: Synthesis & Enzymatic Resolution
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Caption: Dual pathways for accessing enantiopure 3-Amino-2-hydroxypropanamide:

Enzymatic Kinetic Resolution (top) and Chemical Synthesis from L-Asparagine (bottom).

DOT Diagram: MetAP2 Inhibition Mechanism

MetAP2 Active Site
(Di-Metal Center Co2+/Mn2+)

Bidentate Chelation

Metal Coordination

3-Amino-2-hydroxy
Scaffold

Provides OH & C=O

Inhibition of N-terminal
Methionine Cleavage

Blocks Substrate Access

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b13316589/docs?utm_src=pdf-body-img#3-amino-2-hydroxypropanamide-a-versatile-chiral-building-block
https://www.benchchem.com/product/b13316589/docs?utm_src=pdf-body#3-amino-2-hydroxypropanamide-a-versatile-chiral-building-block
https://www.benchchem.com/product/b13316589/docs?utm_src=pdf-body-img#3-amino-2-hydroxypropanamide-a-versatile-chiral-building-block
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13316589?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Pharmacophore model showing the bidentate chelation of the MetAP2 metal center by

the hydroxy-amide core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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